molecular formula C24H41ClN2O4 B2867881 Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1185004-03-8

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2867881
CAS No.: 1185004-03-8
M. Wt: 457.05
InChI Key: FLIUWCSZZGIWCY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that features a piperazine ring substituted with a hydroxypropyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 2,4-di-tert-butylphenol with epichlorohydrin to form 3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl chloride.

    Piperazine Substitution: The hydroxypropyl intermediate is then reacted with piperazine to form 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine.

    Esterification: The piperazine derivative is esterified with ethyl chloroformate to yield Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate.

    Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reaction monitoring and control would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 4-(3-(2,4-di-tert-butylphenoxy)-2-oxopropyl)piperazine-1-carboxylate.

    Reduction: Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-methanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the piperazine ring.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.

    Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system, potentially modulating their activity. The phenoxy and hydroxypropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Similar ester derivative with different substituents.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A hydrazide derivative with a piperazine ring.

Uniqueness

Ethyl 4-(3-(2,4-di-tert-butylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the 2,4-di-tert-butylphenoxy group, which imparts steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other piperazine derivatives and may contribute to its specific biological activity.

Properties

IUPAC Name

ethyl 4-[3-(2,4-ditert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O4.ClH/c1-8-29-22(28)26-13-11-25(12-14-26)16-19(27)17-30-21-10-9-18(23(2,3)4)15-20(21)24(5,6)7;/h9-10,15,19,27H,8,11-14,16-17H2,1-7H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIUWCSZZGIWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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